5-Bromo-4a,5,6,7,8,8a-hexahydroisochromen-1-one
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Overview
Description
5-Bromo-4a,5,6,7,8,8a-hexahydroisochromen-1-one is a brominated derivative of isochromene, a bicyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4a,5,6,7,8,8a-hexahydroisochromen-1-one typically involves the bromination of hexahydroisochromen-1-one. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4a,5,6,7,8,8a-hexahydroisochromen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the parent isochromene compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
5-Bromo-4a,5,6,7,8,8a-hexahydroisochromen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4a,5,6,7,8,8a-hexahydroisochromen-1-one involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4a,5,6,7,8,8a-hexahydroisochromen-1-one: This compound is unique due to its bromine substituent, which imparts distinct chemical and biological properties.
Hexahydroisochromen-1-one: The parent compound without the bromine atom, which has different reactivity and biological activity.
Other Brominated Isochromenes: Compounds with bromine atoms at different positions on the isochromene ring, which can have varying properties.
Uniqueness
The presence of the bromine atom in this compound makes it more reactive in certain chemical reactions and can enhance its biological activity compared to non-brominated analogs .
Properties
Molecular Formula |
C9H11BrO2 |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-4a,5,6,7,8,8a-hexahydroisochromen-1-one |
InChI |
InChI=1S/C9H11BrO2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h4-8H,1-3H2 |
InChI Key |
ADSZZLGNCVGUQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C=COC2=O)C(C1)Br |
Origin of Product |
United States |
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